![molecular formula C21H20N2O3S B2772591 N-(4-ethylphenyl)-6-tosylnicotinamide CAS No. 1358607-55-2](/img/structure/B2772591.png)
N-(4-ethylphenyl)-6-tosylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-6-tosylnicotinamide, commonly known as ETNA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the nicotinamide family of compounds and has been found to possess several pharmacological properties that make it a promising candidate for drug development.
Scientific Research Applications
- Results :
- High activity against S. aureus in both irradiated and non-irradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL) .
- Swelling Behavior : Investigated the influence of pH, time, temperature, and salinity of water on the swelling behavior of these hydrogels .
Antibacterial Photodynamic Therapy (PDT)
Amphiphilic Hydrogels
Catalyst and Reagent
Mechanism of Action
Target of Action
N-(4-ethylphenyl)-6-tosylnicotinamide, also known as N-(4-ethylphenyl)-6-(4-methylbenzenesulfonyl)pyridine-3-carboxamide, is a potent, irreversible, and selective small-molecule inhibitor of STING , a key sensor of cytosolic nucleic acids . STING is a transmembrane protein found in the endoplasmic reticulum .
Mode of Action
Upon activation, STING functions as a signaling hub, orchestrating immune responses to pathogenic, tumoral, or self-DNA detected in the cytoplasm . N-(4-ethylphenyl)-6-tosylnicotinamide exerts its inhibitory action by covalently binding to STING at the transmembrane cysteine residue at position 91 . This synthetic indole-derivative blocks STING palmitoylation and clustering, two essential steps for STING signaling .
Biochemical Pathways
The inhibition of STING by N-(4-ethylphenyl)-6-tosylnicotinamide affects the STING signaling pathway . This pathway is crucial in the immune response to DNA pathogens. By blocking STING signaling, the compound can reduce the expression of pro-inflammatory cytokines and inflammation .
Result of Action
The result of N-(4-ethylphenyl)-6-tosylnicotinamide’s action is the reduction of inflammation. In models of autoinflammatory disease, it blocks STING-induced expression of pro-inflammatory cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-ethylphenyl)-6-tosylnicotinamide. For instance, gut microbiota-derived metabolites have been identified as important environmental factors in certain conditions . .
properties
IUPAC Name |
N-(4-ethylphenyl)-6-(4-methylphenyl)sulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-16-6-9-18(10-7-16)23-21(24)17-8-13-20(22-14-17)27(25,26)19-11-4-15(2)5-12-19/h4-14H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVVTJNWKMRYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-6-tosylnicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.